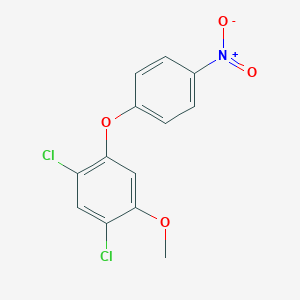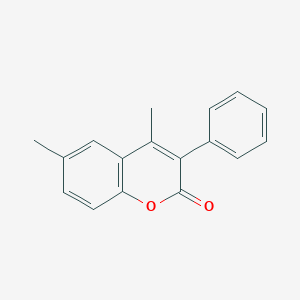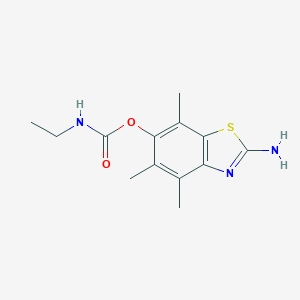
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate, also known as AEW541, is a small molecule inhibitor of insulin-like growth factor-1 receptor (IGF-1R). It is a promising drug candidate for the treatment of cancer due to its ability to inhibit the growth of cancer cells.
作用機序
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate works by inhibiting the activity of IGF-1R, a cell surface receptor that plays a key role in cancer cell growth and survival. By blocking the activity of IGF-1R, (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate prevents cancer cells from receiving the signals they need to grow and divide.
Biochemical and Physiological Effects:
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate has been shown to have a number of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, and can also inhibit the formation of blood vessels that supply nutrients to tumors.
実験室実験の利点と制限
The main advantage of (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate as a research tool is its ability to selectively target IGF-1R, making it a useful tool for studying the role of this receptor in cancer cell growth and survival. However, (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate has some limitations as a research tool, including its relatively low potency and the fact that it can also inhibit other receptors in addition to IGF-1R.
将来の方向性
There are several potential future directions for research on (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate. One area of interest is the development of more potent and selective inhibitors of IGF-1R, which could lead to more effective cancer treatments. Another area of interest is the use of (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate in combination with other cancer therapies, such as immunotherapy or targeted therapies, to improve treatment outcomes. Finally, researchers are also exploring the potential use of (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate in other diseases, such as diabetes and neurodegenerative disorders.
合成法
The synthesis of (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate involves several steps, including the condensation of 2-amino-4,5,7-trimethyl-1,3-benzothiazole with ethyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with N,N-diethylethylenediamine to yield the final product.
科学的研究の応用
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
特性
CAS番号 |
120164-21-8 |
|---|---|
製品名 |
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate |
分子式 |
C13H17N3O2S |
分子量 |
279.36 g/mol |
IUPAC名 |
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate |
InChI |
InChI=1S/C13H17N3O2S/c1-5-15-13(17)18-10-7(3)6(2)9-11(8(10)4)19-12(14)16-9/h5H2,1-4H3,(H2,14,16)(H,15,17) |
InChIキー |
TXKRBCKFBCBHCW-UHFFFAOYSA-N |
SMILES |
CCNC(=O)OC1=C(C2=C(C(=C1C)C)N=C(S2)N)C |
正規SMILES |
CCNC(=O)OC1=C(C2=C(C(=C1C)C)N=C(S2)N)C |
同義語 |
Carbamic acid, ethyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B44406.png)
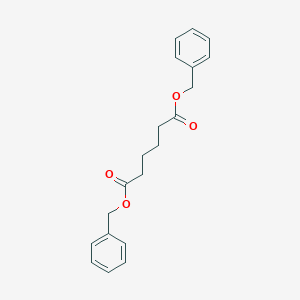
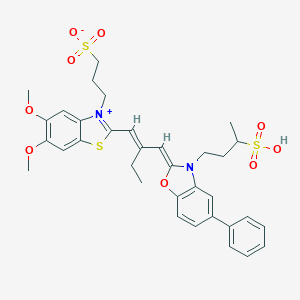


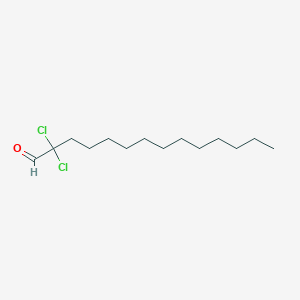

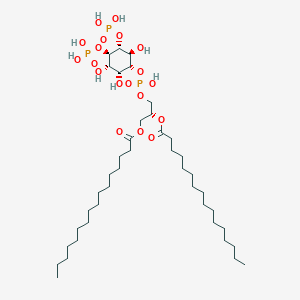
![Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate](/img/structure/B44422.png)
![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B44423.png)


